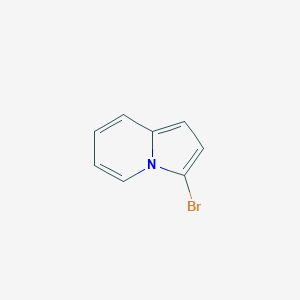

3-Bromoindolizine

Description

3-Bromoindolizine (C8H6BrN, molecular weight: 182.05 g/mol) is a brominated heterocyclic compound featuring a bicyclic indolizine core with a bromine atom at the 3-position. Indolizine consists of a fused six-membered pyridine ring and a five-membered pyrrole ring. The bromine substituent enhances its reactivity in cross-coupling reactions, making it a valuable intermediate in medicinal chemistry and materials science .

Propriétés

Formule moléculaire |

C8H6BrN |

|---|---|

Poids moléculaire |

196.04 g/mol |

Nom IUPAC |

3-bromoindolizine |

InChI |

InChI=1S/C8H6BrN/c9-8-5-4-7-3-1-2-6-10(7)8/h1-6H |

Clé InChI |

WGQGGEAQSAQDAR-UHFFFAOYSA-N |

SMILES canonique |

C1=CC2=CC=C(N2C=C1)Br |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de la 3-Bromoindolizine peut être réalisée par plusieurs méthodes. Une approche courante implique la bromination de l'indolizine en utilisant du brome ou du N-bromosuccinimide (NBS) en présence d'un catalyseur. Une autre méthode comprend la cyclisation de la 2-bromo-1-(2-pyridyl)éthanone avec une base appropriée.

Méthodes de production industrielle : La production industrielle de la this compound implique généralement des réactions de bromination à grande échelle dans des conditions contrôlées pour assurer un rendement et une pureté élevés. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l'efficacité et la capacité d'évolutivité du processus de production.

Analyse Des Réactions Chimiques

Types de réactions : La 3-Bromoindolizine subit diverses réactions chimiques, notamment :

Réactions de substitution : Elle peut participer à des réactions de substitution nucléophile où l'atome de brome est remplacé par d'autres nucléophiles.

Réactions de cycloaddition : Elle peut subir des réactions de cycloaddition avec des dipolarophiles pour former des structures polycycliques complexes.

Réactions d'oxydation et de réduction : Elle peut être oxydée ou réduite dans des conditions spécifiques pour donner différents dérivés.

Réactifs et conditions courants :

Substitution nucléophile : Les réactifs courants incluent l'azoture de sodium, le cyanure de potassium et les amines.

Cycloaddition : Des réactifs tels que les alcènes et les alcynes sont utilisés en présence de catalyseurs comme le palladium ou le cuivre.

Oxydation : Des oxydants comme le permanganate de potassium ou le peroxyde d'hydrogène sont utilisés.

Réduction : Des réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont utilisés.

Principaux produits formés :

Produits de substitution : Diverses indolizines substituées en fonction du nucléophile utilisé.

Produits de cycloaddition : Composés polycycliques avec des activités biologiques améliorées.

Produits d'oxydation et de réduction : Différents états d'oxydation et dérivés fonctionnalisés de l'indolizine.

4. Applications de la recherche scientifique

La this compound a une large gamme d'applications dans la recherche scientifique :

Chimie : Elle est utilisée comme brique de base pour la synthèse de molécules organiques complexes et de composés hétérocycliques.

Biologie : Elle sert de précurseur pour le développement de molécules biologiquement actives avec des applications thérapeutiques potentielles.

Médecine : Elle est étudiée pour son utilisation potentielle dans la découverte et le développement de médicaments, en particulier dans le traitement du cancer et des troubles neurologiques.

Industrie : Elle est utilisée dans la production de colorants, de pigments et de matériaux fluorescents en raison de ses propriétés photophysiques uniques.

5. Mécanisme d'action

Le mécanisme d'action de la this compound implique son interaction avec des cibles moléculaires et des voies spécifiques. Elle peut agir comme un agoniste ou un antagoniste de certains récepteurs, moduler l'activité enzymatique ou interférer avec les voies de signalisation cellulaire. Le mécanisme exact dépend de l'application spécifique et du système biologique étudié.

Applications De Recherche Scientifique

Chemical Synthesis

Building Block for Organic Synthesis

3-Bromoindolizine serves as a versatile building block in organic synthesis, facilitating the creation of complex organic molecules and heterocyclic compounds. The bromine substituent enhances its reactivity in cross-coupling reactions, allowing for the formation of diverse derivatives. For instance, studies have shown that 5-bromoindolizine can undergo [8+2] cycloaddition reactions with dienophiles, yielding cycloadducts with potential applications in materials science and medicinal chemistry .

Therapeutic Potential

Research indicates that this compound derivatives exhibit a variety of biological activities, making them candidates for drug development:

- Anticancer Properties : Indolizine derivatives have shown promise in inducing apoptosis in cancer cells. They may act through mechanisms such as cell cycle arrest and modulation of apoptotic pathways .

- Neurological Applications : Some studies suggest that modifications to indolizines can enhance their binding affinity to neurotransmitter receptors, potentially leading to treatments for neuropsychiatric disorders like anxiety and depression .

- Anti-inflammatory Effects : Compounds derived from this compound have been evaluated for their inhibitory effects on cyclooxygenase enzymes, which play a crucial role in inflammatory responses.

Industrial Applications

Dyes and Photophysical Materials

Due to its unique photophysical properties, this compound is utilized in the production of dyes and fluorescent materials. These applications are particularly relevant in the development of dye-sensitized solar cells (DSSCs), where indolizines can act as effective sensitizers due to their ability to absorb light efficiently .

Enzyme Inhibition Study

A study focused on various benzamide derivatives demonstrated that structural modifications could enhance inhibitory effects on cyclooxygenase enzymes. The presence of bromine in this compound was hypothesized to similarly increase its potency against these enzymes, suggesting potential therapeutic applications in treating inflammatory diseases.

Neuropharmacological Effects

Research examining indoline derivatives indicated that specific modifications could influence serotonin receptor binding affinities. This aligns with findings suggesting that this compound may be beneficial in developing treatments for mood disorders .

Anticancer Activity

Investigations into indoline-based compounds have highlighted their anticancer potential, showing that they can induce apoptosis through various mechanisms. This suggests that this compound derivatives could be explored further as anticancer agents .

Summary Table of Applications

| Application Area | Specific Uses | Relevant Findings |

|---|---|---|

| Chemical Synthesis | Building block for organic compounds | Facilitates formation of diverse derivatives |

| Biological Activity | Anticancer, anti-inflammatory | Induces apoptosis; inhibits COX enzymes |

| Industrial Use | Dyes and fluorescent materials | Effective sensitizers in DSSCs |

Mécanisme D'action

The mechanism of action of 3-Bromoindolizine involves its interaction with specific molecular targets and pathways. It can act as an agonist or antagonist of certain receptors, modulate enzyme activity, or interfere with cellular signaling pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

3-Bromoindolizine-1-carboxylic Acid (CAS 120221-66-1)

- Structure : Differs by the addition of a carboxylic acid group at the 1-position.

- Molecular Formula: C9H6BrNO2 (Molecular weight: 256.06 g/mol).

- Applications : The carboxylic acid group enables conjugation with amines or alcohols, expanding utility in drug design. Similar brominated indolizines are used as intermediates in anticancer agents .

- Synthesis: Likely derived from this compound via carboxylation, analogous to methods in for amino-substituted indolizines .

Ethyl 7-Acetyl-3-(Substituted Benzoyl)indolizine-1-carboxylate Derivatives

- Structure : Features acetyl and benzoyl substituents at positions 7 and 3, respectively, with an ethyl ester at position 1.

- Biological Activity : Compounds in this class (e.g., 2b, 2q, 2r) exhibit significant anticancer activity against human cancer cell lines, with IC50 values comparable to adriamycin .

1-(3-Bromobenzoyl)indolin-2-one (CAS 68770-74-1)

- Structure: Contains a bromobenzoyl group attached to an indolinone core (C15H10BrNO2, molecular weight: 316.15 g/mol).

- Applications: Indolinone derivatives are explored as kinase inhibitors. The bromine atom may facilitate halogen bonding in protein-ligand interactions .

- Divergence: Unlike the planar indolizine system, indolinone’s ketone group introduces conformational rigidity .

6-Bromoindole-3-carboxaldehyde

- Structure: Bromine at position 6 of an indole ring with a formyl group at position 3 (C9H6BrNO, molecular weight: 240.06 g/mol).

- Reactivity : The aldehyde group allows for Schiff base formation, a feature absent in this compound. Indole’s electronic structure differs due to the fused benzene ring, altering UV-Vis and NMR profiles .

Physicochemical and Spectral Comparison

Activité Biologique

3-Bromoindolizine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the pharmacological properties, potential therapeutic applications, and relevant case studies associated with this compound.

Chemical Structure and Synthesis

This compound belongs to the indolizine family, characterized by a fused bicyclic structure. The bromine atom at the 3-position enhances its reactivity and biological profile. Various synthetic methods have been developed for the preparation of this compound, often involving halogenation reactions of indolizine derivatives.

Anticancer Properties

Research indicates that this compound derivatives exhibit promising anticancer activity. They have been shown to inhibit the proliferation of various cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest. For instance, studies demonstrate that certain derivatives can target vascular endothelial growth factor (VEGF) pathways, which are crucial for tumor angiogenesis .

Antimicrobial Effects

The compound has also been evaluated for its antimicrobial properties. In vitro studies reveal that this compound exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Neuropharmacological Effects

Recent investigations highlight the role of this compound in modulating nicotinic acetylcholine receptors (nAChRs). Specifically, derivatives like Br-IQ17B have been identified as selective partial agonists of the α7 nAChR, which is implicated in cognitive functions and neuropsychiatric disorders. This activity suggests potential applications in treating conditions such as Alzheimer's disease and schizophrenia .

Table 1: Summary of Biological Activities of this compound Derivatives

| Activity Type | Mechanism/Target | Reference |

|---|---|---|

| Anticancer | Inhibition of VEGF | |

| Antimicrobial | Activity against Gram-positive/negative bacteria | |

| Neuropharmacological | Agonism at α7 nAChR |

Case Study 1: Anticancer Activity

In a controlled study, a series of this compound derivatives were tested against A549 lung cancer cells. The results indicated a dose-dependent reduction in cell viability with IC50 values ranging from 5 to 15 µM. Mechanistic studies revealed that these compounds induced apoptosis via the mitochondrial pathway, characterized by increased levels of cytochrome c release and activation of caspases .

Case Study 2: Neuropharmacological Effects

A recent pharmacological study investigated the effects of Br-IQ17B on cognitive performance in animal models. The compound significantly improved memory retention in Morris water maze tests compared to control groups. It was also observed to enhance synaptic transmission in hippocampal slices, indicating its potential as a cognitive enhancer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.